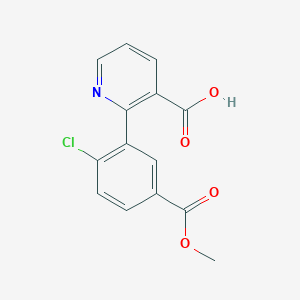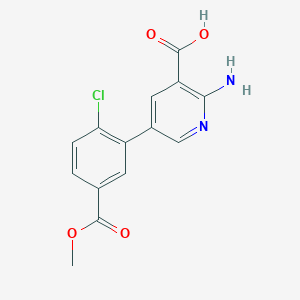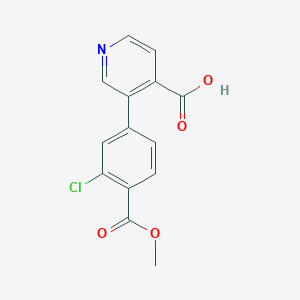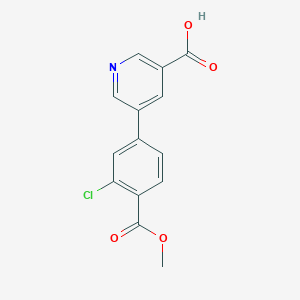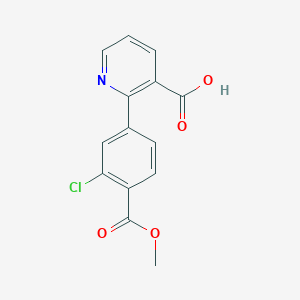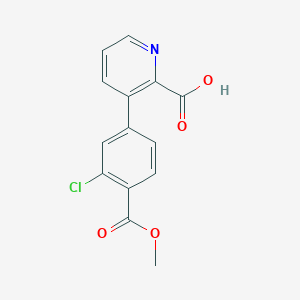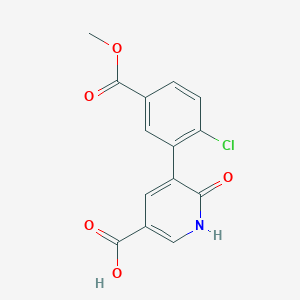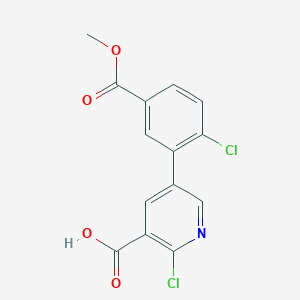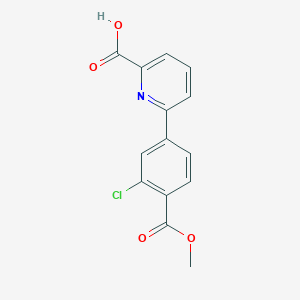
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, otherwise known as 5-CMPCA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.58 g/mol. 5-CMPCA is an important component of many useful compounds, including pharmaceuticals and biochemicals, and has been used in a variety of different experiments.
Aplicaciones Científicas De Investigación
5-CMPCA has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and cell culture experiments. It is an effective inhibitor of the enzyme tyrosinase, which is important for melanin synthesis. It is also a useful tool for protein purification, as it can be used to separate proteins from other molecules in a sample. In addition, 5-CMPCA has been used in cell culture experiments to study the effects of various compounds on cell growth and metabolism.
Mecanismo De Acción
The mechanism of action of 5-CMPCA is not yet fully understood. It is believed to act by inhibiting the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition leads to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPCA are not yet fully understood. It is believed to inhibit the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition can lead to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CMPCA in laboratory experiments include its high yield, cost-effectiveness, and ease of synthesis. It is also a reliable and efficient inhibitor of the enzyme tyrosinase, making it a useful tool for studying the effects of various compounds on cell growth and metabolism. The main limitation of using 5-CMPCA in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may not always be predictable.
Direcciones Futuras
The future directions of 5-CMPCA research include further investigation into its mechanism of action, as well as its potential applications in the fields of medicine and biotechnology. In addition, further research into the biochemical and physiological effects of 5-CMPCA is needed in order to fully understand its potential uses and applications. Finally, further research into its potential side effects and toxicity is also needed in order to ensure its safe use in laboratory experiments and clinical trials.
Métodos De Síntesis
The synthesis of 5-CMPCA is a relatively simple process that involves the reaction of 3-chloro-4-methoxycarbonylphenol and picolinic acid. This reaction is conducted in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization. The yield of 5-CMPCA is typically around 95%, making it a highly efficient reaction. This method has been used in a variety of different experiments and is a reliable and cost-effective method for synthesizing 5-CMPCA.
Propiedades
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVIBVPOOPDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

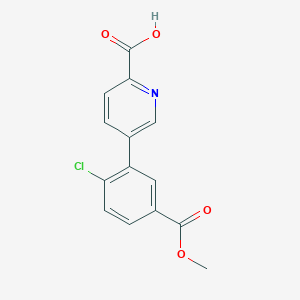
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

